molecular formula C9H9N5O3 B7796667 N-(9-acetyl-6-oxo-3H-purin-2-yl)acetamide

N-(9-acetyl-6-oxo-3H-purin-2-yl)acetamide

Cat. No.: B7796667
M. Wt: 235.20 g/mol
InChI Key: GILZZWCROUGLIS-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

N-(9-acetyl-6-oxo-3H-purin-2-yl)acetamide is synthesized from guanine nucleosides through acetylation using acetic anhydride and acetic acid . The reaction typically involves heating the reactants to facilitate the acetylation process, resulting in the formation of the desired compound.

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-(9-acetyl-6-oxo-3H-purin-2-yl)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: It can be reduced to form reduced derivatives.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Substitution reactions often involve reagents like halogens and alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction can produce reduced forms of the compound .

Scientific Research Applications

N-(9-acetyl-6-oxo-3H-purin-2-yl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(9-acetyl-6-oxo-3H-purin-2-yl)acetamide involves its role as an intermediate in the synthesis of antiviral drugs. In the case of acyclovir, the compound undergoes further chemical transformations to produce the active antiviral agent. The molecular targets and pathways involved include the inhibition of viral DNA polymerase, which prevents viral replication .

Comparison with Similar Compounds

Similar Compounds

  • N2,9-diacetylguanine
  • 2-acetylamino-6-oxo-9-acetylpurine
  • 9-acetyl-6,9-dihydro-6-oxo-1H-purin-2-yl)acetamide

Uniqueness

N-(9-acetyl-6-oxo-3H-purin-2-yl)acetamide is unique due to its specific acetylation pattern, which makes it a valuable intermediate in the synthesis of antiviral drugs. Its chemical structure allows for specific interactions and transformations that are essential for the production of active pharmaceutical ingredients .

Properties

IUPAC Name

N-(9-acetyl-6-oxo-3H-purin-2-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N5O3/c1-4(15)11-9-12-7-6(8(17)13-9)10-3-14(7)5(2)16/h3H,1-2H3,(H2,11,12,13,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GILZZWCROUGLIS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=NC(=O)C2=C(N1)N(C=N2)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)NC1=NC(=O)C2=C(N1)N(C=N2)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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